molecular formula C19H19N3O2 B5609752 N-(2,5-DIMETHYLPHENYL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE

N-(2,5-DIMETHYLPHENYL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE

Cat. No.: B5609752
M. Wt: 321.4 g/mol
InChI Key: LMWAGXVZVZCSLJ-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is a synthetic organic compound It is characterized by its complex molecular structure, which includes aromatic rings and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetamide group: This step often involves the reaction of the phthalazinone intermediate with an acylating agent such as acetyl chloride in the presence of a base like pyridine.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming new compounds with different properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure could be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It may be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism by which N-(2,5-DIMETHYLPHENYL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-DIMETHYLPHENYL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE: can be compared with other phthalazinone derivatives or acetamide compounds.

    Phthalazinone derivatives: These compounds share the phthalazinone core and may have similar biological activities or chemical properties.

    Acetamide compounds: These compounds contain the acetamide functional group and can be used in similar synthetic or research applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-8-9-13(2)17(10-12)20-18(23)11-22-19(24)16-7-5-4-6-15(16)14(3)21-22/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWAGXVZVZCSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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